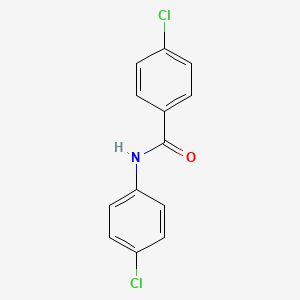

4-Chloro-N-(4-chlorophenyl)benzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide, a simple amide derivative of benzoic acid, and its substituted analogues form a class of organic compounds with profound importance in various scientific disciplines. wikipedia.org The benzamide core structure is considered a "privileged structure" in medicinal chemistry because it is a versatile scaffold found in molecules with a wide range of biological activities. nih.gov These derivatives are integral to drug discovery and development, with demonstrated efficacy in areas such as antimicrobial, analgesic, anti-inflammatory, and anticancer treatments. researchgate.netwalshmedicalmedia.com

Rationale for Comprehensive Investigation of 4-Chloro-N-(4-chlorophenyl)benzamide

The specific compound, this compound, presents a compelling case for detailed scientific inquiry. The presence of chlorine atoms on both phenyl rings is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. mdpi.com The introduction of chlorine can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The investigation into this symmetrically substituted dichlorinated benzanilide (B160483) is driven by the need to understand how these specific substitutions influence its physicochemical properties and potential applications. Research into similar structures, such as N-(phenyl)-4-chlorobenzamide, has provided insights into their crystal structures and molecular conformations, revealing how intermolecular forces like hydrogen bonds dictate their solid-state packing. researchgate.net A thorough study of this compound allows for a comparative analysis, contributing to a deeper understanding of structure-property relationships within the broader class of halogenated benzanilides.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically rigorous overview of this compound based on existing academic research. The scope is intentionally limited to the fundamental chemical and physical properties of the compound, its synthesis, and its characterization.

This research outline will include:

A detailed presentation of the known physicochemical properties of this compound.

An overview of a common synthetic route for its preparation.

A summary of its structural features as determined by crystallographic studies.

To maintain a high standard of scientific accuracy and relevance, this article will strictly exclude any discussion of dosage, administration, or specific safety and adverse effect profiles. The information presented is intended for a professional audience engaged in chemical research and is compiled from a variety of authoritative sources.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and potential application in further research.

| Property | Value |

| Molecular Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.127 g/mol |

| Boiling Point | 316.5°C at 760 mmHg |

| Flash Point | 145.2°C |

| Density | 1.384 g/cm³ |

| Vapor Pressure | 0.000408 mmHg at 25°C |

| LogP | 4.31870 |

Table compiled from available chemical data. lookchem.com

Synthesis and Structure

The synthesis of this compound is typically achieved through a standard amidation reaction. A common laboratory-scale synthesis involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline (B138754). nih.govlookchem.com This method is a reliable way to form the central amide linkage.

The molecular structure of related benzanilides has been elucidated through single-crystal X-ray diffraction. For instance, in the closely related compound 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is approximately 59.6°. researchgate.net The molecules are linked into chains by intermolecular N—H···O hydrogen bonds. researchgate.net Similarly, the structure of 4-Chloro-N-(2-chlorophenyl)benzamide shows that the molecules are organized into columns through N—H···O hydrogen bonding. nih.gov Such structural analyses are vital for understanding the solid-state behavior and intermolecular interactions of these compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXARQXZZFOCDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285210 | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39193-06-1 | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N 4 Chlorophenyl Benzamide

Established Synthetic Pathways for 4-Chloro-N-(4-chlorophenyl)benzamide

The most conventional methods for constructing the amide bond in this compound rely on direct and reliable reactions that have been refined over decades.

The most common and direct synthesis of this compound involves the reaction between 4-chlorobenzoyl chloride and 4-chloroaniline (B138754). lookchem.comresearchgate.net This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. The nitrogen atom of the 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. khanacademy.org This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. mdpi.comlibretexts.org The removal of HCl drives the reaction to completion. A variety of aprotic solvents can be used, including dichloromethane, toluene, or Cyrene™, a bio-based alternative. hud.ac.uk The reaction is generally efficient, proceeding at room temperature and providing the desired product in good to excellent yields. nanobioletters.com

Table 1: Representative Conditions for Synthesis via Acyl Chloride and Aniline (B41778)

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-chlorobenzoyl chloride | 4-chloroaniline | Triethylamine | Dichloromethane | Stir at 0°C to room temp for 8 hrs | 75% | nanobioletters.com |

| 4-chlorobenzoyl chloride | aniline | Not specified | Ethanol | Slow evaporation at room temp | Not specified | researchgate.net |

| 4-nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Triethylamine | Dichloromethane | Stir at room temp for 30 min | Not specified | mdpi.com |

While the acyl chloride method is robust, modern synthetic chemistry often seeks more efficient and atom-economical catalytic routes. Aminocarbonylation reactions, for instance, provide an alternative pathway to construct amide bonds. researchgate.net Nickel-catalyzed reductive aminocarbonylation has emerged as a powerful method for synthesizing aryl amides from three components: aryl halides, a carbon monoxide source, and a nitrogen source. rsc.org

In a notable advancement, nitroarenes can be used directly as the nitrogen source, bypassing the need to first reduce them to anilines. rsc.org This process involves the reaction of an aryl halide (like 1-bromo-4-chlorobenzene) with a CO source (such as Co₂(CO)₈) and a nitroarene (like 1-chloro-4-nitrobenzene) in the presence of a nickel catalyst and a reducing agent. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by CO insertion to form a Ni(II)-acyl complex. The nitroarene is simultaneously reduced to an intermediate like an aniline or N-phenylhydroxylamine, which then reacts with the nickel-acyl complex to form the amide bond and regenerate the active Ni(0) catalyst. rsc.org This approach offers high functional group tolerance and is more cost-effective as nitroarenes are generally cheaper than the corresponding anilines. rsc.org

Advanced Synthetic Strategies for Related N-Phenylbenzamide Derivatives

Research into N-phenylbenzamide synthesis extends to advanced methodologies that offer improvements in reaction time, efficiency, and the ability to generate complex molecular architectures.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. researchgate.net Compared to conventional heating with an oil bath, microwave irradiation heats the reaction mixture more efficiently and uniformly by directly interacting with polar molecules in the solution. This often leads to dramatic reductions in reaction times—from hours to minutes—and can result in higher product yields and purity. researchgate.netresearchgate.net

This technique has been successfully applied to the synthesis of various benzamide (B126) and imidazole (B134444) derivatives. researchgate.net For example, the ring-opening of oxazolone (B7731731) derivatives by amines to form benzamides, which can be difficult under conventional heating, proceeds efficiently under microwave conditions. researchgate.net This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis of N-Phenyl benzamide | Conventional | 18-20 hours | Not specified | researchgate.net |

| Acid hydrolysis of N-Phenyl benzamide | Microwave | 10 minutes | 74% | researchgate.net |

| Erlenmeyer-Ploch synthesis of oxadiazole | Microwave | 3 minutes | Good |

Reductive amidation provides a direct route to amides from carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid to an acyl chloride. rsc.org More advanced protocols enable the one-pot synthesis of N-aryl amides directly from carboxylic acids and nitroarenes. This transformation is typically mediated by a reducing agent that converts the nitro group into an amine in situ, which then couples with the carboxylic acid. researchgate.net

One such metal-free protocol uses trichlorosilane (B8805176) (HSiCl₃) as the reductant. The reaction proceeds in two steps within a single pot: first, the nitroarene is reduced to the corresponding aniline, and then an anhydride (B1165640) is added to acylate the newly formed amine, yielding the N-aryl amide. researchgate.net Another approach employs the dual reactivity of phenylsilane, which first facilitates a direct, silane-mediated amidation between a carboxylic acid and an amine, followed by a zinc-catalyzed reduction of the resulting amide if a secondary or tertiary amine is desired. rsc.org These methods are highly valuable for their operational simplicity and compatibility with various functional groups. researchgate.netresearchgate.net

Simple benzamides can serve as versatile precursors or scaffolds for the synthesis of more complex and functionally diverse analogues. nih.gov Chemical modifications can be performed on a pre-formed benzamide core to build intricate molecular architectures.

One powerful strategy involves the C–H arylation of benzofuran-2-carboxamides. mdpi.com In this approach, a simple benzofuran-2-carboxylic acid is first coupled with an 8-aminoquinoline (B160924) (AQ) directing group. The AQ group then directs a palladium catalyst to selectively activate and arylate a C–H bond at the C3 position of the benzofuran (B130515) ring. Finally, the AQ auxiliary is removed via transamidation with another amine, yielding a complex C3-arylated benzofuran-2-carboxamide. This three-step sequence allows for the construction of a diverse library of derivatives from a simple starting material. mdpi.com

Another example is the synthesis of complex benzamide derivatives starting from a highly functionalized precursor. For instance, 2-chloro-4-nitrobenzoic acid can be converted into 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. nih.gov This intermediate is then activated to its acyl chloride and reacted with a variety of amines to produce a series of complex N-alkyl/aryl-benzamide derivatives, demonstrating how a tailored precursor can provide access to a wide range of target molecules. nih.gov

Reaction Mechanisms and Mechanistic Studies in this compound Synthesis

The formation of this compound typically proceeds via the Schotten-Baumann reaction, which involves the acylation of an amine. In this specific synthesis, 4-chloroaniline is acylated by 4-chlorobenzoyl chloride. The reaction is conducted in the presence of a base, which plays a crucial role in the reaction mechanism.

The generally accepted mechanism for the Schotten-Baumann reaction in the context of synthesizing this compound can be outlined in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the 4-chloroaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer and Rearrangement: The initially formed intermediate is zwitterionic. A proton is then transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. Subsequently, or concurrently, the tetrahedral intermediate collapses. The chloride ion, being a good leaving group, is expelled from the carbonyl carbon.

Role of the Base: Throughout this process, a base, commonly aqueous sodium hydroxide (B78521) or pyridine, is employed. nih.gov The primary function of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nih.gov This neutralization is critical as it prevents the protonation of the unreacted 4-chloroaniline, which would render it non-nucleophilic and thus halt the reaction. By maintaining a basic environment, the equilibrium is shifted towards the formation of the amide product. nih.gov

While the general mechanism of the Schotten-Baumann reaction is well-understood, detailed mechanistic studies and kinetic data specifically for the reaction between 4-chloroaniline and 4-chlorobenzoyl chloride are not extensively reported in the readily available literature. However, the principles of nucleophilic acyl substitution and the established understanding of the Schotten-Baumann reaction provide a solid framework for comprehending the formation of this compound.

Another synthetic approach involves the use of coupling reagents. For instance, a related compound, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, was synthesized by reacting the corresponding carboxylic acid with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents. lookchem.com This method avoids the use of an acyl chloride and proceeds through an activated ester intermediate.

Below is a data table summarizing the reactants and general conditions for the primary synthesis of this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Common Base | Key Mechanistic Feature |

| 4-Chloroaniline | 4-Chlorobenzoyl chloride | Schotten-Baumann Reaction | Sodium Hydroxide (NaOH) | Nucleophilic acyl substitution |

Crystallographic Investigations and Supramolecular Architecture of 4 Chloro N 4 Chlorophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal packing of compounds. For 4-Chloro-N-(4-chlorophenyl)benzamide and related benzanilides, this analysis reveals key conformational features and the nature of both intramolecular and intermolecular forces.

The molecular conformation of benzanilides, including this compound, is characteristically non-planar. The spatial relationship between the two phenyl rings and the central amide (-CONH-) linkage is defined by a set of dihedral angles. In the solid state, the N-H and C=O bonds of the amide group typically adopt a trans conformation.

The position of the chloro-substituent on the rings has a notable influence on these angles. For instance, in 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6 (1)°, a value very close to that of the title compound. researchgate.net However, altering the substitution pattern can lead to more dramatic conformational changes. In 4-chloro-N-(3-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of only 3.7 (2)°. nih.gov Conversely, in 4-Chloro-N-(2-chlorophenyl)benzamide, the dihedral angle between the rings is 6.25 (8)°, while the amide plane is twisted relative to both the 4-chlorobenzoyl ring (31.53 (8)°) and the 2-chlorophenyl ring (36.23 (8)°). nih.gov

Table 1: Dihedral Angles in this compound and its Analogues

| Compound | Dihedral Angle 1 | Angle (°C) | Dihedral Angle 2 | Angle (°C) | Reference |

|---|---|---|---|---|---|

| N-(4-chlorophenyl)benzamide | Amide Plane vs. Benzoyl Ring | 29.95 (9) | Benzoyl Ring vs. Aniline (B41778) Ring | 60.76 (3) | nih.gov |

| 4-Chloro-N-phenylbenzamide | Benzoyl Ring vs. Phenyl Ring | 59.6 (1) | - | - | researchgate.net |

| 4-Chloro-N-(2-chlorophenyl)benzamide | Amide Plane vs. 4-Cl-Benzoyl Ring | 31.53 (8) | Benzoyl Ring vs. Aniline Ring | 6.25 (8) | nih.gov |

| 4-Chloro-N-(3-chlorophenyl)benzamide | Amide Plane vs. Benzoyl Ring | 21.5 (1) | Benzoyl Ring vs. Aniline Ring | 3.7 (2) | nih.gov |

While robust intermolecular hydrogen bonds often define the crystal packing, weaker intramolecular hydrogen bonds can also play a crucial role in stabilizing the molecular conformation. In the benzanilide (B160483) series, the trans arrangement of the N-H and C=O groups precludes a direct intramolecular N—H⋯O bond. However, the geometry is often favorable for the formation of an intramolecular C—H⋯O interaction.

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound is primarily dictated by a network of hydrogen bonds. These non-covalent interactions guide the assembly of individual molecules into well-defined, repeating patterns in the crystal lattice.

The most significant intermolecular interaction in the crystal structure of this compound and its analogues is the hydrogen bond between the amide hydrogen (N-H, the donor) and the carbonyl oxygen (C=O, the acceptor) of an adjacent molecule. nih.govresearchgate.net This interaction is highly directional and leads to the formation of robust, one-dimensional chains.

In N-(4-chlorophenyl)benzamide, molecules are linked by these N—H⋯O hydrogen bonds into infinite C(4) chains that propagate along the researchgate.net crystallographic direction. scribd.comnih.govscribd.comscribd.com This C(4) chain motif is a classic and highly stable hydrogen-bonding pattern found in many primary and secondary amides. scispace.comnih.gov This same feature is observed in numerous related structures, such as 4-Chloro-N-phenylbenzamide, where molecules are linked into C(4) chains along the a-axis. researchgate.net In other analogues like 4-chloro-N-(3-chlorophenyl)benzamide and 3-Chloro-N-(2-chlorophenyl)benzamide, similar infinite chains are formed via N—H⋯O bonds, demonstrating the robustness of this supramolecular synthon. nih.govnih.gov

In the crystal structure of 4-Chloro-N-(2-chlorophenyl)benzamide, the molecules first form columns via N—H⋯O bonds. These columns are then interconnected by weak C—H⋯O hydrogen bonds, creating a more intricate network. nih.gov This illustrates how secondary interactions can build upon the primary structural motifs. The formation of extended networks through a combination of N—H⋯O and C—H⋯O bonds is a common strategy in crystal engineering to achieve stable packing arrangements. mdpi.com

Given the presence of chlorine atoms, the possibility of halogen bonding as a contributing factor to the crystal packing is significant. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile like an oxygen, nitrogen, or a π-system. researchgate.net

In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, a distinct Cl⋯Cl interaction is observed with a distance of 3.474 (1) Å. nih.gov This interaction, classified as a Type-I contact, links the primary N—H⋯O hydrogen-bonded chains, adding further stability to the crystal lattice. nih.gov The same study also identified π⋯π stacking interactions that enhance the packing stability. nih.gov In other related halogenated benzanilides, different types of non-covalent interactions have been observed. For instance, 2-iodo-N-phenylbenzamide features C—I⋯π(ring) halogen bonds, while some fluorinated analogues exhibit CAr–F⋯F–CAr interactions. researchgate.net These varied interactions, including hydrogen bonds, halogen bonds, and π-stacking, collectively determine the final supramolecular assembly of these compounds.

Computational Chemistry Approaches in the Study of 4 Chloro N 4 Chlorophenyl Benzamide

Density Functional Theory (DFT) Calculations

DFT has become a standard method for studying the quantum mechanical properties of molecules. For 4-Chloro-N-(4-chlorophenyl)benzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to predict various molecular parameters.

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. DFT calculations are used to find the minimum energy conformation of this compound. The accuracy of these theoretical calculations is then validated by comparing the computed geometrical parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography.

Computational studies on similar molecules, such as 4-chloro-N,N-diphenylbenzamide, have shown a good correlation between DFT-calculated and experimentally determined geometrical parameters. For instance, the calculated C-Cl bond length was found to be 1.757 Å, which is in close agreement with the experimental value of 1.741 Å. It is expected that DFT calculations for this compound would yield similarly accurate predictions.

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a Related Benzamide (B126)

| Parameter | Experimental (Å/°) (for N-(4-chlorophenyl)benzamide) nih.gov | Theoretical (Å/°) (Expected for this compound) |

| C-Cl Bond Length | ~1.74 | ~1.75 |

| C=O Bond Length | ~1.22 | ~1.23 |

| C-N (amide) Bond Length | ~1.35 | ~1.36 |

| Dihedral Angle (Benzoyl vs. Amide) | 29.95 | ~30 |

| Dihedral Angle (Benzoyl vs. Aniline) | 60.76 | ~60 |

Note: Theoretical values are estimations based on typical DFT results for similar compounds.

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.

For related benzamide derivatives, the HOMO is typically localized on the aniline (B41778) ring, while the LUMO is distributed over the benzoyl moiety. The HOMO-LUMO energy gap for similar compounds is generally in the range of 4-5 eV, suggesting good kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions, indicating negative potential, are susceptible to electrophilic attack, while the blue regions, with positive potential, are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most negative region, making it a likely site for electrophilic interaction.

Table 2: Calculated Electronic Properties for a Representative Benzamide Derivative

| Property | Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 |

Note: Values are representative and based on DFT calculations for similar aromatic amides.

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, charge delocalization, and conjugative effects within the molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) for a Representative Benzamide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) | π(C=O) | ~ 60-70 |

| π(C-C)benzoyl | π(C-C)benzoyl | ~ 20-25 |

| π(C-C)aniline | π*(C-C)aniline | ~ 20-25 |

Note: LP denotes a lone pair. Values are illustrative based on NBO analyses of similar compounds.

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions. The calculated thermodynamic data indicate the spontaneity of formation and the relative stability of the compound.

Molecular Dynamics (MD) Simulations and Conformational Studies

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that reveal how the molecule moves and changes shape.

A key aspect of the conformational dynamics of this compound is the rotation around the amide (N-C(O)) bond. Due to the partial double bond character of the amide linkage, this rotation is restricted and has a significant energy barrier. MD simulations can be used to explore this rotational barrier by calculating the potential energy as a function of the corresponding dihedral angle.

Computational studies on substituted amides have shown that the rotational barrier is influenced by both electronic and steric factors. rsc.orgrsc.org The presence of the chlorine atoms on both phenyl rings in this compound is expected to have a notable effect on the rotational barrier. Steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the neighboring ring can influence the preferred conformation and the energy required for rotation.

While specific MD simulation data for this compound is not available in the provided search results, studies on similar systems suggest that the rotational barrier for the amide bond in such compounds is typically in the range of 15-20 kcal/mol.

Table 4: Estimated Rotational Energy Barriers for Amide Bond in Substituted Benzamides

| Compound | Substituent Effects | Estimated Rotational Barrier (kcal/mol) |

| Benzamide | Unsubstituted | ~15 |

| This compound | Electron-withdrawing groups, potential steric interactions | ~17-20 |

Note: These are estimated values based on computational studies of related molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies exclusively detailing the interactions of this compound are not extensively documented in publicly accessible literature, the methodology is well-established for analogous benzamide derivatives.

In a typical molecular docking workflow for a compound like this compound, the three-dimensional structure of the ligand is first optimized to its lowest energy conformation. This is often achieved using methods like Density Functional Theory (DFT). Concurrently, a target protein is selected based on a therapeutic hypothesis. The protein structure, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Docking simulations are then performed using software such as AutoDock, GOLD, or Glide. These programs systematically sample a large number of orientations and conformations of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target.

For a related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide , a molecular docking study against the checkpoint kinase 1 (Chk1) receptor (PDB: 2YWP) yielded a significant plant score of -67.19 kcal/mol, indicating strong potential binding affinity. jppres.com This type of analysis provides crucial, albeit predictive, information for guiding the synthesis of new derivatives with improved biological activity.

Table 1: Representative Data from Molecular Docking Studies of a Related Benzamide Derivative

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 | Not explicitly detailed in source | Not explicitly detailed in source |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and understanding its electronic transitions.

For the related molecule 4-chloro-N,N-diphenylbenzamide , computational studies have been performed using the B3LYP functional with a 6-31G(d,p) basis set. niscpr.res.innih.gov The theoretical calculations of ¹H and ¹³C NMR chemical shifts, after being referenced against tetramethylsilane (B1202638) (TMS), generally show good correlation with experimental data. niscpr.res.in For instance, the calculated ¹³C NMR shift for the carbonyl carbon was found to be in close agreement with the experimental value, confirming the amide linkage. niscpr.res.in

Similarly, the vibrational frequencies from IR spectroscopy can be calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental IR spectra.

UV-Vis spectral predictions via TD-DFT calculations can elucidate the electronic transitions within the molecule. For 4-chloro-N,N-diphenylbenzamide, TD-DFT studies predicted electronic transitions that corresponded well with the observed absorption maxima. niscpr.res.in These calculations can identify the nature of the transitions, such as π →π* or n →π*, and involve specific molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzamide Derivative (4-chloro-N,N-diphenylbenzamide)

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value | Computational Method |

|---|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Shift (ppm) | 169.64 | 166.39 | B3LYP/6-31G(d,p) |

| UV-Vis | Absorption Maximum (nm) | 310 | 309 (HOMO→LUMO) | TD-DFT/B3LYP/6-31G(d,p) |

| UV-Vis | Absorption Maximum (nm) | 275 | 234 (HOMO-4→LUMO) | TD-DFT/B3LYP/6-31G(d,p) |

While the data presented is for structurally similar molecules, it underscores the power and methodology of computational chemistry to investigate the properties of this compound. Such in silico studies are a cornerstone of modern chemical research, providing a theoretical framework that complements and guides experimental work.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro N 4 Chlorophenyl Benzamide

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Chloro-N-(4-chlorophenyl)benzamide shows several characteristic absorption bands that confirm its amide structure and the presence of chloro-substituted aromatic rings.

Table 1: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3262 | N-H stretching vibration of the amide group. |

| ν(C=O) (Amide I) | 1648 | Carbonyl stretching vibration. |

| δ(N-H) (Amide II) | 1525 | N-H bending vibration. |

| ν(C-N) | 1298 | C-N stretching vibration. |

| ν(C-Cl) | 1089 | C-Cl stretching vibration on the aromatic rings. |

This data is based on experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. For this compound, the spectrum shows distinct signals for the amide proton and the aromatic protons. The amide proton (N-H) typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The aromatic protons on the two different chlorophenyl rings appear as a complex multiplet in the downfield region, characteristic of protons on a benzene (B151609) ring.

Table 2: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.30 - 7.89 | Multiplet |

| Amide (N-H) | 8.52 | Singlet |

This data is based on experimental findings.

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon in the highly deshielded region (typically 160-180 ppm). Signals for the aromatic carbons would also be present, with their specific chemical shifts influenced by the chlorine substituent and the amide group. The carbon atoms directly bonded to chlorine would show characteristic shifts.

Despite extensive searches of available scientific literature, experimental ¹³C NMR data for this compound could not be located.

Variable-Temperature NMR (VT-NMR) is employed to study dynamic molecular processes, such as the restricted rotation around the amide C-N bond, which can cause the appearance of distinct signals for protons or carbons that would otherwise be equivalent at room temperature.

No VT-NMR studies for this compound have been reported in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments upon ionization. The mass spectrum of this compound confirms its molecular weight. The molecular ion peak [M]⁺ is observed, and its isotopic pattern, showing [M+2]⁺ and [M+4]⁺ peaks, is characteristic for a molecule containing two chlorine atoms. chemicalbook.com

The fragmentation pattern is consistent with the structure of an N-aryl benzamide (B126). The primary fragmentation involves the cleavage of the amide bond, leading to the formation of two major fragment ions: the 4-chlorobenzoyl cation and the 4-chloroaniline (B138754) radical cation or its corresponding cation.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 265 | [C₁₃H₉Cl₂NO]⁺ (Molecular Ion, M⁺) |

| 139 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |

| 127 | [C₆H₆ClN]⁺ (4-chloroaniline radical cation) |

| 111 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 75 | [C₅H₄N]⁺ |

This data is based on experimental findings and predicted fragmentation patterns. chemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like DMF, shows absorption bands in the ultraviolet region. These absorptions are attributed to π→π* transitions within the aromatic rings and the carbonyl group, as well as n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms.

Table 4: UV-Visible Absorption Data for this compound

| λmax (nm) | Electronic Transition |

|---|---|

| 265 | π→π* |

| 315 | n→π* |

This data is based on experimental findings.

Structure Activity Relationship Sar Studies of 4 Chloro N 4 Chlorophenyl Benzamide and Its Analogues

Impact of Aromatic Ring Substitution on Biological Activity

The nature and position of substituents on the two aromatic rings of the benzamide (B126) scaffold are pivotal in determining the molecule's interaction with biological targets.

Role of Halogen Substituents (Position and Type)

Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and lipophilicity of compounds. acs.orgresearchgate.net For benzamide analogues, the type of halogen and its placement on the aromatic rings significantly modulate their biological effects.

Research on various scaffolds demonstrates the critical nature of halogen substitution. For instance, in a series of 1-phenylbenzazepine analogues, a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com Similarly, studies on peptoids, a class of peptidomimetics, showed that halogenation dramatically increased antimicrobial activity against Gram-positive bacteria, with potency increasing from fluorine to iodine. nih.gov The presence of a halogen substitute on the fluorophenyl moiety of certain triazine derivatives was found to be essential for their inhibitory effects on human equilibrative nucleoside transporters (ENTs). frontiersin.org

The position of the halogen is equally important. In one study, a chloride substitute at the meta position of a benzene (B151609) ring resulted in a slightly more potent analogue compared to a methyl substitute at the same position. frontiersin.org The fungicidal activity of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) was found to be superior when a fluorine atom was placed at the 2-position of the benzene ring. nih.gov The enhanced activity of halogenated compounds is often attributed to their ability to form halogen bonds, which are specific non-covalent interactions between a halogen atom and an electron donor. acs.orgacs.org

Table 1: Impact of Halogen Substitution on Biological Activity

| Compound Series | Halogen Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1-Phenylbenzazepines | 6-Chloro | Enhanced D1 Receptor Affinity | mdpi.com |

| Peptoids | N-terminal Halogenation (F, Cl, Br, I) | Increased antimicrobial activity (I > Br > Cl > F) | nih.gov |

| Triazine Derivatives | Halogen on fluorophenyl ring | Essential for ENT1 and ENT2 inhibition | frontiersin.org |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aromatic rings play a crucial role in the biological activity of benzamide derivatives. The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence a compound's potency and selectivity.

In a study of benzamide-isoquinoline derivatives, the introduction of an electron-donating methoxy (B1213986) group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor. Conversely, an electron-withdrawing nitro group decreased σ2 affinity. Another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that the presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the phenyl ring was highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov The specific positioning of these groups also had a significant effect on the inhibitory potential. nih.gov

Table 2: Effect of Electronic Groups on Benzamide Analogue Activity

| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzamide-isoquinolines | Methoxy (EDG) | para | 631-fold improvement in σ2 selectivity | |

| Benzamide-isoquinolines | Nitro (EWG) | para | Decreased σ2 affinity |

Amide Linkage Modifications and Conformational Influences on Activity

The central amide bond is a key structural feature of the benzamide scaffold, providing rigidity and specific hydrogen bonding capabilities. Modifications to this linkage can lead to significant changes in biological activity by altering the compound's conformation, stability, and binding interactions.

Replacing the α,β-unsaturated linker of chalcones with an amide bioisostere led to the development of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives that were effective inhibitors of amyloid-beta aggregation. researchgate.net In another example, converting oxazole-5(4H)-one intermediates into open-chain sulfonamide-based compounds, which contain a related but distinct linkage, resulted in a significant increase in enzyme inhibitory potency against carbonic anhydrase and acetylcholinesterase. nih.gov This suggests that the open, more flexible sulfonamide linkage was more favorable for binding than the constrained oxazole (B20620) ring. nih.gov

The conformation of the molecule, heavily influenced by the amide bond and its flanking groups, is critical. In a series of aminobutyl-benzamides, modifying the amine portion of the molecule, which is connected via a linker to the benzamide group, dramatically affected binding affinities for σ1 and σ2 receptors. nih.gov Ring size and the position of a nitrogen atom within a constrained ring system were found to be key determinants of σ2 receptor binding affinity and selectivity. nih.gov The reductive functionalization of amides is another emerging strategy to create derivatives with potentially higher activity by modifying the core amide structure. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is valuable for understanding the SAR of benzamide scaffolds and for designing new, more potent analogues. nih.govmdpi.com

Various QSAR methods have been applied to benzamide and related scaffolds. These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. mdpi.com Common 2D-QSAR and 3D-QSAR approaches include:

Multiple Linear Regression (MLR): This method is used to build 2D-QSAR models by creating a linear equation that relates descriptors to biological activity. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): These are 3D-QSAR methods that generate 3D contour maps to visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. mdpi.com

Artificial Neural Network (ANN): This is a non-linear modeling technique that can capture more complex relationships between descriptors and activity. jbclinpharm.orgjbclinpharm.org

For a QSAR model to be considered robust and predictive, it must be rigorously validated using statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and Fischer statistics (F). mdpi.comjbclinpharm.orgjbclinpharm.org A good model should have an R² value greater than 0.6, a q² value greater than 0.5, and the difference between R² and q² should not exceed 0.3. mdpi.com Such validated models can then be used to predict the activity of newly designed compounds, accelerating the discovery of novel inhibitors. mdpi.commdpi.com For example, a hybridized 3D-QSAR model was successfully used to guide the design of a new scaffold for PLK1 inhibitors. mdpi.com

Biological Activities and Mechanistic Pathways Associated with 4 Chloro N 4 Chlorophenyl Benzamide

Antiviral Properties and Mechanisms

Research into the antiviral potential of N-phenylbenzamide derivatives has revealed promising activities against a range of viruses. While direct studies on 4-Chloro-N-(4-chlorophenyl)benzamide are limited in the public domain, research on its closely related derivatives provides significant insights into the potential antiviral mechanisms of this class of compounds.

Anti-Hepatitis B Virus (HBV) Activity and APOBEC3G (A3G) Upregulation

A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has demonstrated significant anti-Hepatitis B Virus (HBV) activity. nih.gov Studies have shown that IMB-0523 is effective against both wild-type and drug-resistant strains of HBV. nih.gov The antiviral mechanism of this derivative is believed to be associated with the upregulation of the host cellular restriction factor, Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G or A3G). nih.gov A3G is a cytidine (B196190) deaminase that can inhibit HBV replication. The upregulation of intracellular A3G levels by N-phenylbenzamide derivatives represents a potential mechanism for their anti-HBV effects. nih.gov

Research findings indicate that IMB-0523 exhibits more potent anti-HBV activity than the conventional antiviral drug lamivudine, particularly against drug-resistant HBV strains. nih.gov This suggests that compounds from this chemical family could offer alternative therapeutic strategies for HBV infections.

Table 1: Anti-HBV Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

| Compound | Virus Strain | IC₅₀ (µM) |

|---|---|---|

| IMB-0523 | Wild-Type HBV | 1.99 |

| IMB-0523 | Drug-Resistant HBV | 3.30 |

| Lamivudine | Wild-Type HBV | 7.37 |

| Lamivudine | Drug-Resistant HBV | >440 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Source: Drug Des Devel Ther, 2020)

Broad-Spectrum Antiviral Effects against HIV-1, HCV, and EV71 (for N-phenylbenzamide derivatives)

The N-phenylbenzamide scaffold has been identified as a promising framework for the development of broad-spectrum antiviral agents. nih.govnih.gov Derivatives of N-phenylbenzamide have demonstrated inhibitory activity against a variety of viruses, including Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). nih.govnih.gov The mechanism underlying these broad-spectrum effects is also linked to the upregulation of intracellular APOBEC3G. nih.gov

A study on a series of novel N-phenylbenzamide compounds showed significant antiviral activity against both HCV and EV71. nih.gov This research highlights the importance of the amide linker between the two aromatic rings for anti-EV71 activity. nih.gov

Table 2: Antiviral Activity of Selected N-phenylbenzamide Derivatives against HCV and EV71

| Compound | Virus | IC₅₀ (µmol/L) |

|---|---|---|

| Compound 23 | HCV | 0.57 - 7.12 |

| Compound 25 | HCV | 0.57 - 7.12 |

| Compound 41 | HCV | 0.57 - 7.12 |

| Compound 23 | EV71 | < 5.00 |

| Compound 28 | EV71 | < 5.00 |

| Compound 29 | EV71 | < 5.00 |

| Compound 30 | EV71 | < 5.00 |

| Compound 31 | EV71 | < 5.00 |

| Compound 42 | EV71 | < 5.00 |

(Source: Acta Pharm Sin B, 2015) nih.gov

Antimicrobial Efficacy

The benzamide chemical structure is a core component in various compounds exhibiting antimicrobial properties. Research has explored the efficacy of derivatives of this compound against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Properties

Derivatives of 4-chloro-N-phenylbenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides, which are structurally related to the core compound, have been synthesized and tested against various microbial strains. Some of these compounds demonstrated notable antibacterial and antifungal potential. Specifically, the derivative 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showed good antimicrobial activity with low hemolytic activity, suggesting a degree of selectivity.

Inhibition of Bacterial Resistance Mechanisms

Potentiation of Conventional Antibiotics in Bacterial Systems

The ability of a compound to potentiate the effects of conventional antibiotics is a critical area of antimicrobial research. The study on the derivative C-4 demonstrated its ability to significantly increase the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) in P-gp overexpressing cancer cells. This was achieved by inhibiting the efflux of these anticancer drugs, thereby increasing their intracellular concentration. This mechanism of action, if applicable to bacterial systems, could translate to the potentiation of conventional antibiotics that are substrates of bacterial efflux pumps. By inhibiting these pumps, such compounds could restore the efficacy of antibiotics to which bacteria have developed resistance. However, specific studies on this compound or its direct derivatives in potentiating antibiotics in bacterial systems are needed to confirm this hypothesis.

Anti-inflammatory Actions of Benzamide Derivatives

Benzamide derivatives have demonstrated notable anti-inflammatory properties through various mechanisms of action. Research indicates that their effects are often linked to the inhibition of key inflammatory mediators and pathways.

A primary mechanism involves the regulation of the transcription factor NF-kappaB, which plays a critical role in both inflammation and apoptosis. Certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine, in a dose-dependent manner. This inhibition of TNF-α is believed to be a direct consequence of downregulating NF-kappaB activity at the gene transcription level. Studies have shown that doses of these benzamides could prevent lung edema in animal models, further supporting their potent anti-inflammatory capabilities.

Other benzamide derivatives exert their anti-inflammatory effects by targeting different components of the inflammatory cascade. A study on novel N-phenylcarbamothioylbenzamides found that several derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov The most potent compounds in this series, N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide (1e) and 2-((4-ethylphenoxy)methyl)-N-(3-nitrophenyl)benzamide (1h), showed inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.gov This activity was strongly correlated with the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation and pain. nih.gov

The structural features of benzamide derivatives can be modulated to enhance their anti-inflammatory effects. For instance, salicylanilides, which are N-phenyl derivatives of a hydroxy-benzamide, have been researched for their biological activities. nih.gov N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, with IC50 values significantly lower than that of acetylsalicylic acid. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound | Anti-inflammatory Activity (% Inhibition) | Reference Drug (% Inhibition) | Primary Mechanism | Source |

|---|---|---|---|---|

| N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide | 61.45% | Indomethacin (22.43%) | Prostaglandin E2 (PGE2) Inhibition | nih.gov |

| 2-((4-ethylphenoxy)methyl)-N-(3-nitrophenyl)benzamide | 51.76% | Indomethacin (22.43%) | Prostaglandin E2 (PGE2) Inhibition | nih.gov |

| Metoclopramide | Dose-dependent | Not Applicable | NF-kappaB Inhibition, TNF-α Inhibition | |

| 3-Chloroprocainamide | Dose-dependent | Not Applicable | NF-kappaB Inhibition, TNF-α Inhibition |

Anticancer Potential and Proposed Cellular Targets

The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. nih.gov These derivatives have been shown to target a diverse array of cancer cell lines through multiple cellular mechanisms. researchgate.net

One key strategy involves the induction of apoptosis (programmed cell death). A novel benzamide derivative, BJ-13 , demonstrated potent antiproliferative activity against various cancer cell lines, particularly gastric cancer cells. Mechanistic studies revealed that BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. This process was confirmed by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

Another major cellular target for benzamide derivatives is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. researchgate.net As cancer cells often have deficiencies in other DNA repair pathways, they become highly dependent on PARP-1, making it an attractive therapeutic target. A series of benzamide derivatives featuring phenylacetamidophenyl and benzamidophenyl scaffolds were identified as potent PARP-1 inhibitors. researchgate.net Compound 13f from this series exhibited powerful anticancer activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.30 µM and an exceptional PARP-1 inhibitory effect (IC50 = 0.25 nM). researchgate.net Its mechanism involves arresting the cell cycle at the G2/M phase, causing the accumulation of DNA double-strand breaks, and ultimately inducing apoptosis. researchgate.net

Histone deacetylases (HDACs) are another class of enzymes targeted by benzamide-based anticancer agents. frontiersin.org HDACs play a role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , a derivative of CI994, showed selective inhibition of class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.org This compound was significantly more potent than the approved drug SAHA in inhibiting the growth of A2780 (ovarian) and HepG2 (liver) cancer cells, an effect attributed to the induction of G2/M phase arrest and apoptosis. frontiersin.org

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Proposed Cellular Target | Source |

|---|---|---|---|---|

| BJ-13 | Gastric Cancer | Potent (Specific value not stated) | Mitochondrial Apoptotic Pathway | |

| 13f (PARP-1 Inhibitor) | HCT116 (Colorectal) | 0.30 µM | PARP-1 | researchgate.net |

| 4f (Imidazole-based) | A549 (Lung) | 7.5 µM | ABL1 Kinase (computational) | frontiersin.org |

| 4f (Imidazole-based) | HeLa (Cervical) | 9.3 µM | ABL1 Kinase (computational) | frontiersin.org |

| NA (HDAC Inhibitor) | A2780 (Ovarian) | 2.66 µM | HDAC1, HDAC2, HDAC3 | frontiersin.org |

| NA (HDAC Inhibitor) | HepG2 (Liver) | 1.73 µM | HDAC1, HDAC2, HDAC3 | frontiersin.org |

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic effects of benzamide derivatives are frequently rooted in their ability to inhibit specific enzymes or modulate receptor activity. This targeted action allows for a diverse range of pharmacological applications. researchgate.net

Enzyme Inhibition: Beyond the previously mentioned PARP-1 and HDACs, benzamides have been developed to inhibit other critical enzymes.

Carbonic Anhydrases (CAs): CA IX is overexpressed in many solid tumors and is a target for antiproliferative agents. rsc.org A series of aryl thiazolone–benzenesulfonamides were synthesized, with compounds 4e, 4g, and 4h showing excellent inhibitory activity against CA IX, with IC50 values ranging from 10.93 to 25.06 nM. rsc.org

Cytochrome P450 (CYP) Enzymes: CYP1B1 is an enzyme that metabolizes procarcinogens and is expressed preferentially in cancerous tissues. This makes it a target for selective inhibitors to avoid off-target toxicities. vensel.org Benzamide derivatives have been designed using computational approaches to act as selective CYP1B1 inhibitors. vensel.org

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing diabetes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their inhibitory potential. nih.gov Compound 5o from this series was found to be a highly active inhibitor of both α-glucosidase and α-amylase, with activity exceeding that of the standard drug acarbose. nih.gov

Receptor Modulation: Benzamide derivatives can also act as modulators of cell surface receptors, influencing signal transduction pathways.

α7 Nicotinic Acetylcholine Receptor (nAChR): This ligand-gated ion channel is a target for cognitive disorders. A benzamide-related compound, 4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide , was identified as a potent, brain-permeable positive allosteric modulator (PAM) of the α7 nAChR. acs.org PAMs amplify the signaling mediated by the endogenous agonist, acetylcholine, offering a nuanced approach to receptor modulation. acs.org

N-methyl-D-aspartate (NMDA) Receptor: Dopamine (B1211576) has been shown to modulate NMDA receptor-mediated responses in the prefrontal cortex. While not a direct benzamide interaction, this highlights the complex interplay of receptor systems that benzamide-based drugs, many of which target dopamine receptors, can influence.

Table 3: Enzyme Inhibition by Selected Benzamide Derivatives

| Derivative Class | Target Enzyme | Potency (IC50) | Therapeutic Area | Source |

|---|---|---|---|---|

| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | 10.93–25.06 nM | Anticancer | rsc.org |

| Phenylacetamidophenyl benzamides | PARP-1 | 0.25 nM (Compound 13f) | Anticancer | researchgate.net |

| N-(2-aminophenyl)-benzamides | HDAC1 | 95.2 nM (Compound NA) | Anticancer | frontiersin.org |

| 2-chloro-sulfamoyl-nitrobenzamides | α-Glucosidase | 10.75 ± 0.52 μM (Compound 5o) | Antidiabetic | nih.gov |

| 2-chloro-sulfamoyl-nitrobenzamides | α-Amylase | Potent (Specific value not stated) | Antidiabetic | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Protein Binding Interactions)

Understanding the molecular interactions between benzamide derivatives and their biological targets is crucial for rational drug design. Molecular docking and structural analysis studies have provided detailed insights into these binding mechanisms.

For PARP-1 inhibitors, molecular docking studies revealed that the benzamide derivative 13f binds firmly within the catalytic pocket of the enzyme. researchgate.net This stable binding is achieved through multiple hydrogen bond interactions, effectively blocking the enzyme's function and preventing DNA repair. researchgate.net

In the case of HDAC inhibition, compound NA was found to be a selective inhibitor of class I HDACs. frontiersin.org The mechanism of action for many benzamide-based HDAC inhibitors involves the benzamide group coordinating with the zinc ion present in the enzyme's active site, which is a critical interaction for catalytic activity.

Studies on benzamide's interaction with DNA, a target for some of its effects, have provided a specific binding model. X-ray crystallographic analysis of a complex between 9-ethyladenine (B1664709) (a DNA component) and benzamide showed a specific hydrogen bond formed between an amide hydrogen atom of the benzamide and the N-3 position of the adenine (B156593) base. The aromatic ring of the benzamide does not intercalate between the DNA bases but lies nearly perpendicular to them, a binding mode that is dependent on the DNA structure.

The mechanism of α-glucosidase and α-amylase inhibition by 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has also been explored through computational studies. nih.gov Docking simulations indicated that these compounds fit into the active sites of the enzymes, where they establish a network of hydrogen bonds, as well as electrostatic and hydrophobic interactions with key amino acid residues. nih.gov For example, the most active compound, 5o , formed pi-pi interactions with tyrosine and phenylalanine residues, contributing to its enhanced inhibitory activity. nih.gov

Similarly, molecular modeling of Rho-associated kinase-1 (ROCK1) inhibitors based on an N-ethyl-4-(pyridin-4-yl)benzamide scaffold showed critical interactions for binding. nih.gov The most active compounds formed hydrogen bonds with key hinge loop residues (e.g., Met156) and the catalytic lysine (B10760008) (K105), anchoring the inhibitor in the active site. nih.gov

Table 4: Molecular Interactions of Benzamide Derivatives with Biological Targets

| Derivative/Class | Target | Key Interacting Residues/Moieties | Type of Interaction | Source |

|---|---|---|---|---|

| Compound 13f | PARP-1 | Catalytic pocket residues | Multiple hydrogen bonds | researchgate.net |

| Benzamide | DNA (Adenine) | N-3 of adenine base | Hydrogen bond | |

| Compound 5o | α-Glucosidase | Tyr:344, His:348, Phe:298 | Hydrophobic (pi-pi, pi-alkyl) | nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Met156, Lys105 | Hydrogen bond | nih.gov |

| BJ-13 | Apoptotic Proteins | Bax (upregulated), Bcl-2 (downregulated) | Protein expression modulation |

Derivatization Strategies and Design of Novel Benzamide Scaffolds

Synthesis of Functionalized Benzamide (B126) Analogues with Enhanced Bioactivity

The synthesis of functionalized analogues of 4-chloro-N-(4-chlorophenyl)benzamide is a key strategy to enhance bioactivity and explore structure-activity relationships (SAR). By introducing diverse functional groups onto the benzamide core, researchers can modulate properties such as target binding, metabolic stability, and cell permeability.

A notable example is the development of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative designed as a potential agent against the Hepatitis B virus (HBV). nih.govtandfonline.com Previous studies indicated that N-phenylbenzamide derivatives could exert antiviral effects by increasing levels of the antiviral protein APOBEC3G (A3G). tandfonline.com The synthesis of IMB-0523 involved a two-step process starting from 3-amino-4-methoxybenzoic acid, which was first alkylated and then condensed with 4-chloroaniline (B138754). nih.gov This analogue demonstrated significantly higher anti-HBV activity against both wild-type and drug-resistant HBV strains compared to the established drug lamivudine. tandfonline.com

Similarly, modifications involving the incorporation of sulfonamide groups have yielded potent inhibitors for various biological targets. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential as α-glucosidase inhibitors. nih.gov The synthesis involved treating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with various amines. nih.gov The resulting analogues showed a range of inhibitory activity, with the most potent compound exhibiting an IC50 value significantly better than the reference drug, acarbose. nih.gov

Further derivatization is seen in the synthesis of benzamides linked to heterocyclic structures like 1,2,4-oxadiazole (B8745197). mdpi.com These complex syntheses, often involving multiple steps, aim to create novel chemical entities with unique biological profiles. For instance, 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide was synthesized as part of a library of potential bioactive compounds. mdpi.com The introduction of such heterocyclic moieties can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, leading to new interactions with biological targets.

| Compound Name | Target/Activity | Key Findings | IC₅₀ Value | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Anti-HBV | Potent inhibitor of wild-type and drug-resistant HBV. | 1.99 µM (Wild-type HBV) | tandfonline.com |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Glucosidase Inhibition | Most active in a series of antidiabetic compounds. | 10.75 ± 0.52 μM | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 Inhibition | Most potent inhibitor of h-NTPDase1 in its series. | 2.88 ± 0.13 μM | nih.gov |

| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (25) | Anticancer (β-Catenin inhibition) | Inhibited growth of HCT116 cancer cells. | 0.12 μM (HCT116 cells) | nih.gov |

Lead Optimization and Scaffold Hopping Approaches for Therapeutic Development

Lead optimization is a critical phase in drug discovery that refines a lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For scaffolds like this compound, this iterative process involves cycles of design, synthesis, and testing to develop a viable drug candidate. patsnap.com Key goals include enhancing target interaction, increasing potency, and minimizing off-target effects and potential toxicity. patsnap.com

A powerful strategy within lead optimization is scaffold hopping , where the core structure of a known active compound is replaced with a novel one while preserving its biological activity. dtic.milnih.gov This approach is used to discover new patented chemotypes, improve physicochemical properties, or circumvent issues with the original scaffold. Scaffold hopping can range from minor modifications, such as replacing a carbon with a heteroatom, to more significant changes like ring opening or closure. nih.gov

An illustrative case of lead optimization is the development of selective TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide scaffold. nih.gov Starting with a lead molecule, researchers used structure-based design to introduce modifications, such as a 2,6-dichloro-4-cyanophenyl group. nih.gov This strategic modification led to improved potency against the TYK2 enzyme and better selectivity over related kinases like JAK1 and JAK2. Further optimization resulted in a compound with excellent oral exposure in mice and significant efficacy in a preclinical model, demonstrating how targeted modifications can transform a lead into a promising drug candidate. nih.gov

The process of lead optimization generally involves:

Structure-Activity Relationship (SAR) Analysis : Systematically modifying the lead compound to identify which parts of the molecule are crucial for its biological activity. patsnap.com

Computational Modeling : Using techniques like molecular docking to predict how structural changes will affect target binding. patsnap.com

Pharmacokinetic Optimization : Adjusting the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety Assessment : Early-stage toxicology studies to identify and mitigate potential safety liabilities. biobide.com

| Hopping Category | Description | Example | Reference |

|---|---|---|---|

| Heterocycle Replacements (1° Hop) | Minor modifications like swapping carbon and heteroatoms in a ring. | The difference between Sildenafil and Vardenafil, where a carbon and nitrogen are swapped in a fused ring. | nih.gov |

| Ring Opening or Closure (2° Hop) | More extensive changes to the ring system of the scaffold. | The transformation of the multi-ring structure of morphine into the simpler structure of tramadol. | dtic.mil |

| Peptidomimetics (3° Hop) | Replacement of peptide backbones with non-peptidic structures. | Designing small molecules that mimic the action of a peptide ligand. | nih.gov |

| Topology-Based Hopping (4° Hop) | Creation of a completely new chemical backbone that retains key binding interactions. | Developing a novel scaffold that places functional groups in the same spatial orientation as the original lead. | nih.gov |

Rational Design of Hybrid Molecules Incorporating the this compound Core

Rational drug design involves creating new molecules with a specific biological action, often by combining known pharmacophores or by designing a molecule to fit a specific biological target. mdpi.com The this compound core has been incorporated into hybrid molecules to create novel agents with multi-faceted or enhanced biological activities. This approach leverages the favorable properties of the benzamide core while introducing new functionalities.

A clear example is the design of anticancer and radiosensitizing agents based on a related 4-chlorobenzenesulfonamide (B1664158) scaffold. nih.gov Researchers synthesized a series of novel compounds by starting with (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. This strategic starting material was used to create hybrid molecules containing hydrazone and pyridone moieties attached to the core structure. nih.gov Several of these newly synthesized hybrids showed higher cytotoxic activity against a human liver cancer cell line than the standard drug doxorubicin. Furthermore, the most promising compounds were found to enhance the cell-killing effect of gamma radiation, indicating their potential as radiosensitizers. nih.gov Molecular docking studies suggested these molecules could effectively bind to the active site of carbonic anhydrase IX (hCA IX), an enzyme associated with cancer. nih.gov

The design principles for such hybrid molecules often include:

Pharmacophore Hybridization : Combining two or more pharmacophoric units from different bioactive molecules into a single new molecule.

Structure-Based Design : Using the three-dimensional structure of a biological target (like an enzyme or receptor) to design a molecule that fits and interacts with it optimally. mdpi.com

Introduction of Bioactive Moieties : Attaching chemical groups known for specific biological activities (e.g., nitro groups, heterocycles) to the core scaffold to confer new properties. mdpi.com

These rational design strategies allow for the creation of sophisticated molecules where the this compound core acts as an anchor, presenting other functional components in a way that maximizes their therapeutic effect.

Future Research Directions and Translational Perspectives

Advanced Computational Studies and In Silico Screening for Drug Discovery

The advancement of computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel drug candidates based on the 4-Chloro-N-(4-chlorophenyl)benzamide structure. In silico methods allow for the rapid, cost-effective evaluation of large virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing. mdpi.com

Future research should systematically employ a range of computational techniques. Density Functional Theory (DFT) studies can be utilized to understand the electronic properties and reactivity of the molecule, providing insights into its stability and potential interactions. rsc.org Such theoretical calculations have been successfully used to compare the geometrical parameters of related chlorinated benzamide (B126) structures with experimental X-ray diffraction data. orientjchem.org Molecular docking simulations are crucial for predicting the binding affinity and orientation of novel derivatives within the active sites of various biological targets. nih.gov For instance, docking studies have been instrumental in identifying potential benzamide-based inhibitors for enzymes like α-glucosidase and α-amylase, relevant to diabetes treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. mdpi.com This allows for the identification of key structural features essential for potency and selectivity. Furthermore, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, a critical step in de-risking the drug development process. mdpi.commdpi.com The strategic addition of chlorine atoms, as seen in the parent compound, has been computationally studied and shown to potentially increase the stability and other physicochemical properties of drug candidates without negatively impacting toxicity. rsc.org

Table 1: Computational Methods in Benzamide Drug Discovery

| Computational Method | Application in Drug Discovery | Relevant Findings for Benzamides |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to protein targets. | Revealed key interactions of benzamide derivatives with active site residues of targets like α-glucosidase, α-amylase, and cholinesterases. nih.govnih.govmdpi.com |